molecular formula C24H19NO2 B4019367 3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B4019367
M. Wt: 353.4 g/mol
InChI Key: ADLIAOOBJZCJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic compounds similar to 3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione often involves multistep synthetic routes incorporating strategies like photopyridone formation, mild acid hydrolysis, and reactions with nucleophiles to produce azetidin-2-ones, serving as precursors or intermediates for further chemical transformations (Katagiri et al., 1985; Katagiri et al., 1986).

Molecular Structure Analysis

The crystal and molecular structure of compounds closely related to our compound of interest, such as 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate, reveals monoclinic space group characteristics, highlighting the spatial arrangement and atomic connectivity critical for understanding the compound's reactivity and interactions (Ahmed & Gabe, 1964).

Chemical Reactions and Properties

The compound has shown potential as a building block in medicinal chemistry, allowing for selective derivatization and the creation of conformationally restricted piperidine derivatives. This adaptability underscores its versatility in synthesizing novel compounds with desired properties (Denisenko et al., 2010).

Scientific Research Applications

Aromatase Inhibitory Activity

The compound 3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been explored for its potential in inhibiting human placental aromatase, a crucial enzyme in converting androgens to estrogens. This enzyme's inhibition is significant in the treatment of hormone-dependent tumors like breast cancer. Studies have demonstrated that certain derivatives of this compound exhibit greater potency than some clinically effective agents, highlighting its potential in endocrine therapy (Staněk et al., 1991).

Synthesis of Spirocyclic Heterocycles

This compound has also been synthesized through multi-component 1,3-dipolar cycloaddition methods, creating spirocyclic heterocycles that contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. Such methods provide an efficient way to create biologically significant scaffolds and contribute to the development of a library of compounds with potential biological significance (Wang et al., 2021).

Building Blocks for Carbapenem Nuclei

Another significant application is in the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione, a new building block for carbapenem nuclei. This synthesis involves reactions with a variety of alcohols or thiols, leading to the creation of azetidin-2-ones (Katagiri et al., 1985).

Crystal and Molecular Structure Analysis

There has been an analysis of the crystal and molecular structure of related compounds, providing insights into their geometric configurations. Such studies are crucial for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields (Ahmed & Gabe, 1964).

Selective Inhibition of Aromatase Activity

Further research into analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has shown selective inhibition of aromatase activity. This points to the possibility of developing more potent inhibitors with minimal side effects, especially in the context of hormone-sensitive cancers (Rowlands et al., 1988).

properties

IUPAC Name

3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-22-20-21(23(27)25(22)16-17-10-4-1-5-11-17)24(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIAOOBJZCJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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